molecular formula C8H13N3 B2935894 1-cyclohexyl-1H-1,2,3-triazole CAS No. 81945-59-7

1-cyclohexyl-1H-1,2,3-triazole

Cat. No.: B2935894
CAS No.: 81945-59-7
M. Wt: 151.213
InChI Key: RMPJCYYKYLMUSA-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1H-1,2,3-triazole is a heterocyclic compound featuring a triazole ring substituted with a cyclohexyl group. Triazoles are known for their stability and versatility, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The cyclohexyl group adds hydrophobic characteristics, potentially influencing the compound’s biological activity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1H-1,2,3-triazole can be synthesized using “click” chemistry, a popular method due to its efficiency and selectivity. The Huisgen 1,3-dipolar cycloaddition reaction between cyclohexyl azide and an alkyne is commonly employed. This reaction typically requires a copper(I) catalyst and proceeds under mild conditions, often in aqueous or organic solvents .

Industrial Production Methods: Industrial production of this compound involves scaling up the click chemistry process. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Purification steps such as crystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclohexyl-1H-1,2,3-triazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclohexyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, influencing their activity. Molecular docking studies have shown that triazole derivatives can bind to the active sites of enzymes, inhibiting their function .

Comparison with Similar Compounds

Uniqueness: 1-Cyclohexyl-1H-1,2,3-triazole is unique due to its cyclohexyl group, which imparts distinct hydrophobic characteristics and influences its solubility and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

1-cyclohexyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-4-8(5-3-1)11-7-6-9-10-11/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPJCYYKYLMUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81945-59-7
Record name 1-cyclohexyl-1H-1,2,3-triazole
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